5-Fluoro-1H-benzo[d][1,2,3]triazole-6-carboxylic acid
Overview
Description
5-Fluoro-1H-benzo[d][1,2,3]triazole-6-carboxylic acid is a heterocyclic compound with the molecular formula C7H4FN3O2 and a molecular weight of 181.12 g/mol . This compound is part of the benzotriazole family, which is known for its diverse applications in various fields such as chemistry, biology, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic substitution reaction where a fluorine source, such as potassium fluoride, reacts with a suitable precursor under specific conditions . The reaction conditions often include the use of polar aprotic solvents like dimethyl sulfoxide (DMSO) and elevated temperatures to facilitate the substitution process .
Industrial Production Methods
Industrial production of 5-Fluoro-1H-benzo[d][1,2,3]triazole-6-carboxylic acid may involve more scalable and cost-effective methods. These methods can include continuous flow synthesis, which allows for better control over reaction parameters and improved yields . Additionally, the use of automated systems can enhance the efficiency and reproducibility of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-1H-benzo[d][1,2,3]triazole-6-carboxylic acid undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Potassium fluoride in dimethyl sulfoxide at elevated temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
5-Fluoro-1H-benzo[d][1,2,3]triazole-6-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of polymers, dyes, and other materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Fluoro-1H-benzo[d][1,2,3]triazole-6-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its antimicrobial or anticancer effects . The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1H-Benzotriazole-5-carboxylic acid: Similar structure but lacks the fluorine atom, which can affect its reactivity and applications.
2H-Benzotriazole-5-carboxylic acid: Another structural isomer with different properties and uses.
Uniqueness
The presence of the fluorine atom in 5-Fluoro-1H-benzo[d][1,2,3]triazole-6-carboxylic acid imparts unique properties such as increased stability and reactivity, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
6-fluoro-2H-benzotriazole-5-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FN3O2/c8-4-2-6-5(9-11-10-6)1-3(4)7(12)13/h1-2H,(H,12,13)(H,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXEDXRQTZIOASY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC2=NNN=C21)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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